2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

CAS No.: 1202759-74-7

Cat. No.: VC2840895

Molecular Formula: C11H9ClN4O2

Molecular Weight: 264.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202759-74-7 |

|---|---|

| Molecular Formula | C11H9ClN4O2 |

| Molecular Weight | 264.67 g/mol |

| IUPAC Name | 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15) |

| Standard InChI Key | LGDZHLUWVLZOKL-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1NC2=CC(=CC=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | CC1=CN=C(N=C1NC2=CC(=CC=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Identification

Structural Characteristics

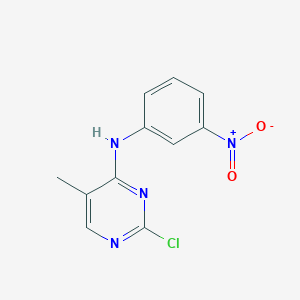

2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine features a pyrimidine ring as its core structure with specific substituents at defined positions. The compound contains a chlorine atom at position 2, a methyl group at position 5, and an amino group linked to a 3-nitrophenyl moiety at position 4. This arrangement of functional groups creates a molecule with potential for hydrogen bonding, pi-stacking interactions, and nucleophilic substitution reactions, particularly at the carbon bearing the chlorine atom .

Chemical Identifiers

The compound is identified through various standardized chemical nomenclature systems and identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine

| Identifier Type | Value |

|---|---|

| PubChem CID | 57516483 |

| CAS Number | 1202759-74-7 |

| Molecular Formula | C11H9ClN4O2 |

| IUPAC Name | 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine |

| InChI | InChI=1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15) |

| InChIKey | LGDZHLUWVLZOKL-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1NC2=CC(=CC=C2)N+[O-])Cl |

The compound has several synonyms, including "2-Chloro-5-methyl-N-(3-nitrophenyl)-pyrimidin-4-amine" and "(2-chloro-5-methyl-pyrimidin-4-yl)-(3-nitro-phenyl)-amine" .

Physical and Chemical Properties

Basic Physical Properties

The physical and chemical properties of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine are summarized in Table 2, based on computational predictions and experimental data where available.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 264.67 g/mol |

| Physical State | Solid (predicted) |

| Color | Yellow to off-white (predicted) |

| Solubility | Limited water solubility; soluble in organic solvents like DMSO, dichloromethane (predicted) |

| Melting Point | Not specified in available data |

| Log P | Not specified in available data |

Structural Features and Reactivity

The compound possesses several reactive sites:

-

The chlorine at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution reactions, similar to other 2-chloropyrimidines .

-

The secondary amine linkage to the 3-nitrophenyl group can participate in hydrogen bonding and may undergo N-alkylation or acylation reactions.

-

The nitro group on the phenyl ring can be reduced to form an amino group, offering a path for further derivatization .

Synthesis and Related Compounds

Related Compounds and Their Synthesis

Several related compounds provide insight into potential synthetic methodologies:

-

2-Chloro-5-methylpyridin-4-amine, a structurally similar compound with a pyridine instead of a pyrimidine core, is synthesized from 2-chloro-5-methyl-4-nitropyridine 1-oxide through catalytic hydrogenation using platinum catalysts .

-

The synthesis involves a pressure reactor with a cross-beam stirrer charged under argon with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and a hydrogenation catalyst (containing platinum and molybdenum on activated carbon) in ethanol. The hydrogenation is conducted at 30°C under hydrogen pressure, achieving high conversion (>98%) .

-

Another related compound, 4-(3-nitrophenyl)pyrimidin-2-amine, contains similar structural elements including the pyrimidine core and a 3-nitrophenyl substituent, suggesting potential parallel synthesis pathways.

Research Gaps and Future Directions

Current Knowledge Limitations

The available research on 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine shows several gaps:

-

Limited published synthetic procedures specifically for this compound.

-

Scarce experimental determination of physical properties.

-

Incomplete understanding of its potential biological activities and toxicity profile.

Promising Research Directions

Future research could focus on:

-

Development of efficient, scalable synthesis methods.

-

Comprehensive physical and spectroscopic characterization.

-

Evaluation of potential biological activities, particularly in relation to similar pyrimidine derivatives with known pharmacological properties.

-

Exploration of its utility as a building block in drug discovery programs, especially for targeting protein kinases and other enzymes involved in signal transduction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume